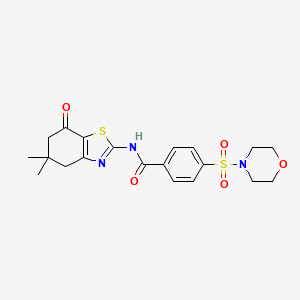

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a bicyclic benzothiazole core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) linked to a benzamide moiety substituted with a morpholine-4-sulfonyl group at the para position.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-20(2)11-15-17(16(24)12-20)29-19(21-15)22-18(25)13-3-5-14(6-4-13)30(26,27)23-7-9-28-10-8-23/h3-6H,7-12H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZFRNIRBMGIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities due to the presence of both a benzothiazole and a morpholine sulfonyl moiety. This article reviews the biological activity of this compound based on recent studies and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₄S₂ |

| Molecular Weight | 407.51 g/mol |

| CAS Number | 6216-79-1 |

| Density | 1.366 g/cm³ |

| Refractive Index | 1.611 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole ring is known for its role in inhibiting enzymes and interacting with DNA. The morpholine sulfonyl group enhances solubility and may contribute to the compound's efficacy against certain cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 17 |

| HT-29 (Colon) | 9 |

| HeLa (Cervical) | 0.63 - 0.85 |

These results indicate that the compound exhibits significant potency against multiple cancer types, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Organic Chemistry detailed the synthesis and biological evaluation of related benzothiazole derivatives, highlighting their anticancer activity through apoptosis induction in cancer cells .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups .

- Antimicrobial Evaluation : The compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at low concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential. Specific derivatives have demonstrated cytotoxicity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory effects. Similar benzothiazole derivatives have been synthesized that exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This positions them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Antimicrobial and Antibacterial Properties

This compound has also been explored for its antimicrobial activity:

- Bacterial Inhibition : Analogues of this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The sulfonamide group is particularly noted for enhancing antibacterial properties by interfering with bacterial folate synthesis pathways .

Molecular Hybridization

The unique structure allows for molecular hybridization strategies aimed at creating new drug candidates. By combining the benzothiazole moiety with other pharmacophores, researchers can develop compounds with enhanced biological activities and reduced side effects. This approach is particularly relevant in the design of dual-action drugs targeting multiple pathways involved in diseases like cancer and inflammation .

Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationships (SAR) of this compound aims to identify critical structural features that contribute to its biological activity. Such studies are essential for optimizing lead compounds for drug development .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing derivatives of benzothiazole demonstrated that certain modifications led to enhanced anticancer activity. Compounds exhibited IC50 values below 100 μM against various cancer cell lines, indicating strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Efficacy

Another investigation highlighted the anti-inflammatory effects of related compounds through COX inhibition assays. Results showed comparable efficacy to established NSAIDs, suggesting that further exploration could lead to new therapeutic options for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs primarily differ in the substituents attached to the benzamide ring or modifications to the benzothiazole core. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: The morpholine sulfonyl group in the target compound likely enhances interactions with polar residues in biological targets (e.g., kinases or proteases) due to its sulfonamide and tertiary amine moieties. This contrasts with the dioxopyrrolidinyl group in , which may confer rigidity and metabolic resistance due to its lactam structure.

Similar strategies may apply to the target compound, with morpholine sulfonyl incorporation via sulfonation or coupling reactions.

Physicochemical Properties :

- The morpholine sulfonyl group increases molecular weight and polarity compared to simpler substituents (e.g., nitro or methyl in ). This could improve aqueous solubility but reduce blood-brain barrier penetration.

- Compounds with fluorobenzenesulfonyl groups (e.g., ) balance lipophilicity and electronic effects, making them suitable for targets requiring hydrophobic interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzothiazole and morpholine sulfonyl moieties in this compound?

- Methodology :

- The benzothiazole core can be synthesized via cyclization of thioamide precursors under acidic conditions (e.g., HCl/EtOH). For the morpholine sulfonyl group, sulfonylation of the benzamide intermediate with morpholine-4-sulfonyl chloride in anhydrous DMF or CH2Cl2 at 0–5°C is recommended, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

- Key steps: Amide coupling using EDCI/HOBt or chloroacetyl chloride for intermediate activation .

Q. How can structural confirmation be achieved for this compound?

- Methodology :

- 1H/13C NMR : Focus on diagnostic signals: benzothiazole C-2 proton (~δ 7.8–8.2 ppm), morpholine sulfonyl group protons (δ 3.5–3.7 ppm), and carbonyl resonances (δ 165–170 ppm) .

- HRMS (ESI) : Confirm molecular ion [M+H]<sup>+</sup> with <2 ppm mass accuracy.

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What solvent systems and reaction conditions optimize yield during critical steps?

- Methodology :

- Use anhydrous acetonitrile or DMF for sulfonylation to minimize side reactions.

- Reflux in ethanol/water (8:2) for cyclization steps improves benzothiazole formation .

- For low-yield steps (e.g., <10%), screen additives like DMAP or adjust stoichiometry (1.2–1.5 equiv. of sulfonyl chloride) .

Advanced Research Questions

Q. How can contradictory biological activity data between this compound and structural analogs be resolved?

- Methodology :

- Perform dose-response assays (IC50/EC50) under standardized conditions (e.g., fixed serum concentration, pH 7.4 buffer).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .

- Compare logP and solubility profiles to assess bioavailability discrepancies .

Q. What computational approaches predict the tautomeric stability of the benzothiazole core?

- Methodology :

- DFT calculations (B3LYP/6-31G*) to evaluate energy differences between keto-enol tautomers.

- IR spectroscopy: Absence of ν(S–H) ~2500 cm<sup>−1</sup> confirms dominance of the thione tautomer .

- Variable-temperature NMR (VT-NMR) in DMSO-d6 to detect tautomeric equilibria .

Q. How to optimize reaction conditions when scaling up low-yield steps (e.g., <15%)?

- Methodology :

- Use Design of Experiments (DoE) to screen parameters: temperature (20–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5% Pd/C).

- For intermediates prone to degradation (e.g., hydrazinecarbothioamides), employ inert atmospheres (N2/Ar) and low-light conditions .

Q. What strategies validate the compound’s metabolic stability in preclinical models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.